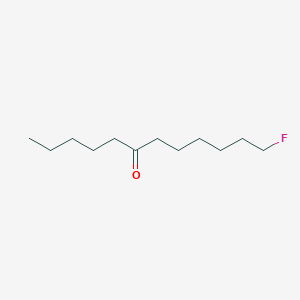
6-Dodecanone, 12-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Dodecanone, 12-fluoro- is an organic compound with the molecular formula C12H23FO It is a fluorinated ketone, where the fluorine atom is positioned on the 12th carbon of the dodecanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Dodecanone, 12-fluoro- typically involves the fluorination of 6-Dodecanone. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: Industrial production of 6-Dodecanone, 12-fluoro- may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process would include steps for purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 6-Dodecanone, 12-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 12-fluorododecanoic acid.
Reduction: Formation of 12-fluoro-6-dodecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Dodecanone, 12-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms involving fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of fluorine.
Mechanism of Action
The mechanism of action of 6-Dodecanone, 12-fluoro- involves its interaction with molecular targets through its ketone and fluorine functionalities. The fluorine atom can influence the compound’s reactivity and binding affinity to various targets, while the ketone group can participate in nucleophilic addition or substitution reactions. These interactions can modulate biological pathways and chemical processes.
Comparison with Similar Compounds
6-Dodecanone: The non-fluorinated analog of 6-Dodecanone, 12-fluoro-.
12-Fluorododecanoic acid: The oxidized form of 6-Dodecanone, 12-fluoro-.
6-Dodecanol: The reduced form of 6-Dodecanone.
Uniqueness: 6-Dodecanone, 12-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.
Properties
CAS No. |
3833-07-6 |
|---|---|
Molecular Formula |
C12H23FO |
Molecular Weight |
202.31 g/mol |
IUPAC Name |
12-fluorododecan-6-one |
InChI |
InChI=1S/C12H23FO/c1-2-3-6-9-12(14)10-7-4-5-8-11-13/h2-11H2,1H3 |
InChI Key |
VIIIFBSDFZIZBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CCCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















